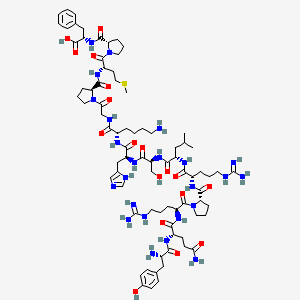

H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is a synthetic peptide composed of fifteen amino acids. This peptide sequence is significant in various biochemical and pharmacological studies due to its potential biological activities and interactions with specific receptors and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protected amino acid analogs during SPPS.

Major Products:

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified residues.

Scientific Research Applications

Biological Functions and Mechanisms

Apelin-12 is known for its role in several physiological processes, including:

- Cardiovascular Regulation : Apelin has been shown to exert vasodilatory effects, influencing blood pressure regulation and cardiac function. It interacts with the APJ receptor, leading to increased nitric oxide production and subsequent vasodilation .

- Metabolic Effects : The peptide plays a crucial role in glucose metabolism and lipid homeostasis. Studies indicate that Apelin can enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells .

- Neuroprotective Properties : Research suggests that Apelin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammation and promoting neuronal survival .

Therapeutic Applications

The therapeutic potential of Apelin-12 extends across various medical conditions:

Cardiovascular Diseases

Apelin's ability to modulate vascular tone and cardiac output makes it a candidate for treating heart failure and hypertension. Clinical studies have demonstrated that increased levels of Apelin correlate with improved cardiac function in heart failure patients .

Metabolic Disorders

Given its role in glucose regulation, Apelin-12 is being investigated for its potential in treating metabolic syndrome and type 2 diabetes. Animal models have shown that Apelin administration can improve insulin sensitivity and reduce body weight .

Neurological Disorders

The neuroprotective effects of Apelin suggest its potential utility in neurodegenerative diseases. Research indicates that Apelin can mitigate oxidative stress and inflammation in neuronal cells, making it a target for future therapeutic strategies against conditions like Parkinson's disease .

Case Studies

Several studies highlight the applications of Apelin-12:

Research Insights

Recent research has expanded understanding of the molecular mechanisms through which Apelin exerts its effects:

- Signal Transduction Pathways : Apelin activates several intracellular signaling pathways, including PI3K/Akt, which are critical for promoting cell survival and metabolic functions .

- Receptor Interaction : The interaction between Apelin and its receptor APJ is essential for mediating its biological effects, making it a focal point for drug development aimed at modulating these pathways .

Mechanism of Action

The mechanism of action of H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-NH2: A similar peptide with an amide group at the C-terminus.

H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH (oxidized): The oxidized form with methionine sulfoxide.

Uniqueness: this compound is unique due to its specific sequence and the presence of methionine, which can undergo oxidation. This property allows for the study of oxidative stress and its effects on peptide function.

Biological Activity

H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, also known as Apelin-13, is a bioactive peptide that has garnered attention for its diverse biological activities. This article explores its molecular characteristics, biological functions, and relevant research findings.

Molecular Characteristics

- Chemical Name: this compound

- CAS Number: 1815617-96-9

- Molecular Formula: C78H120N24O18S

- Molecular Weight: 1714 g/mol

- Density: 1.49 ± 0.1 g/cm³ (predicted)

- pKa: 3.56 ± 0.10 (predicted) .

Biological Functions

Apelin-13 is primarily known for its role in various physiological processes, including:

- Cardiovascular Regulation:

- Metabolic Effects:

- Neuroprotective Properties:

- Antinociceptive Activity:

Case Studies and Experimental Data

- Cardiovascular Studies:

- Metabolic Research:

- Neuroprotection:

Comparative Analysis of Peptide Variants

Properties

Molecular Formula |

C78H120N24O18S |

|---|---|

Molecular Weight |

1714.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C78H120N24O18S/c1-44(2)36-55(96-66(109)51(17-9-30-87-77(82)83)93-72(115)60-20-12-33-101(60)74(117)53(18-10-31-88-78(84)85)94-67(110)52(26-27-62(81)105)91-64(107)49(80)37-46-22-24-48(104)25-23-46)68(111)99-58(42-103)70(113)97-56(39-47-40-86-43-90-47)69(112)92-50(16-7-8-29-79)65(108)89-41-63(106)100-32-11-19-59(100)71(114)95-54(28-35-121-3)75(118)102-34-13-21-61(102)73(116)98-57(76(119)120)38-45-14-5-4-6-15-45/h4-6,14-15,22-25,40,43-44,49-61,103-104H,7-13,16-21,26-39,41-42,79-80H2,1-3H3,(H2,81,105)(H,86,90)(H,89,108)(H,91,107)(H,92,112)(H,93,115)(H,94,110)(H,95,114)(H,96,109)(H,97,113)(H,98,116)(H,99,111)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |

InChI Key |

ILHVQDFTYPYMNH-FTNAAAGFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.